Solubility vs. Potency Trade-off in Anti-Mycobacterial Series
In a direct comparison of thiomorpholine-containing phenylalanine amide analogs, the sulfoxide derivatives demonstrated qualitatively higher aqueous solubility than the corresponding sulfone derivatives, while the sulfones achieved lower MIC₉₀ values against Mycobacterium abscessus (0.78 µM for sulfones) [1]. This trade-off between solubility and potency is a well-established phenomenon in sulfoxide-sulfone matched pairs and is critical for lead optimization decisions [1][2].
Sulfone: MIC₉₀ = 0.78 µM
| Evidence Dimension | Aqueous solubility (qualitative rank order) and anti-mycobacterial potency (MIC₉₀) |
|---|---|
| Target Compound Data | Sulfoxide analogs: higher aqueous solubility than the hit compound MMV688845 (exact µM not reported for this specific scaffold); MIC₉₀ not explicitly reported for the sulfoxide subset |
| Comparator Or Baseline | Sulfone analogs: MIC₉₀ = 0.78 µM against M. abscessus; lower aqueous solubility than sulfoxide counterparts |
| Quantified Difference | Sulfones: MIC₉₀ = 0.78 µM (vs. MIC₉₀ 6.25–12.5 µM for the parent hit MMV688845); sulfoxides: qualitatively superior aqueous solubility |
| Conditions | MIC assay against M. abscessus, M. intracellulare, M. smegmatis, and M. tuberculosis; X-ray crystallography confirmed molecular structures |
Why This Matters
For procurement decisions in anti-infective lead optimization, the sulfoxide oxidation state offers a solubility advantage that may translate into improved pharmacokinetic exposure, while the sulfone provides superior potency—making the choice of oxidation state a deliberate SAR parameter rather than an interchangeable building block decision.
- [1] Lang, M., et al. (2023). Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria. Journal of Medicinal Chemistry, 66(7), 4503–4518. PMID: 37001025. View Source
- [2] Scott, K. A. & Ropek, N. (2020). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry, 131, 1–52. DOI: 10.1016/bs.aihch.2020.03.001. View Source
